7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 889940-57-2
VCID: VC7898720
InChI: InChI=1S/C17H10ClN3O/c18-14-13-16(20-15(19-14)11-7-3-1-4-8-11)21-17(22-13)12-9-5-2-6-10-12/h1-10H
SMILES: C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4
Molecular Formula: C17H10ClN3O
Molecular Weight: 307.7 g/mol

7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine

CAS No.: 889940-57-2

Cat. No.: VC7898720

Molecular Formula: C17H10ClN3O

Molecular Weight: 307.7 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine - 889940-57-2

Specification

CAS No. 889940-57-2
Molecular Formula C17H10ClN3O
Molecular Weight 307.7 g/mol
IUPAC Name 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C17H10ClN3O/c18-14-13-16(20-15(19-14)11-7-3-1-4-8-11)21-17(22-13)12-9-5-2-6-10-12/h1-10H
Standard InChI Key GWYBHWCHLHNESR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

7-Chloro-2,5-diphenyl- oxazolo[4,5-d]pyrimidine (molecular formula: C19H11ClN4O\text{C}_{19}\text{H}_{11}\text{ClN}_4\text{O}) belongs to the oxazolopyrimidine family, characterized by a fused bicyclic system. The oxazole ring (positions 1–3) merges with the pyrimidine ring (positions 4–7), creating a planar structure stabilized by conjugated π-electrons . Key structural attributes include:

  • Chlorine at position 7: Introduced via chlorination of precursor 7-hydroxy derivatives, this electronegative substituent enhances molecular reactivity and binding affinity to biological targets .

  • Phenyl groups at positions 2 and 5: These aromatic moieties contribute to hydrophobic interactions with enzyme active sites, as evidenced in kinase inhibition assays.

X-ray crystallography of analogous thiazolo[4,5-d]pyrimidines reveals a nearly coplanar arrangement of the fused rings, with bond lengths and angles consistent with aromatic systems . For the oxazolo variant, computational models predict similar planarity, facilitating intercalation into DNA or protein binding pockets.

Synthesis and Reaction Pathways

The synthesis of 7-chloro-2,5-diphenyl- oxazolo[4,5-d]pyrimidine follows a multistep sequence (Scheme 1), optimized for yield and purity :

Step 1: Formation of 2,5-Diphenyl- oxazolo[4,5-d]pyrimidin-7(6H)-one (3a)
A solution of 1,3-oxazol-5(4H)-one (1a) reacts with benzamidine hydrochloride (2) in tetrahydrofuran (THF) under basic conditions (triethylamine), followed by reflux in pyridine to cyclize the intermediate. The product precipitates in 84% yield after recrystallization from dimethylformamide (DMF) .

Step 2: Chlorination at Position 7
Treatment of compound 3a with phosphorus oxychloride (POCl3\text{POCl}_3) and N,NN,N-dimethylaniline as a catalyst at 110°C for 6 hours replaces the 7-hydroxy group with chlorine, yielding the target compound in 72% yield .

Table 1: Synthetic Parameters for Key Intermediates

CompoundReagentsConditionsYield (%)
3a1a, 2, Et3_3NTHF, rt, 72 h84
4a3a, POCl3_3110°C, 6 h72

IR spectroscopy confirms the disappearance of the carbonyl stretch (1690 cm1^{-1}) in 3a and the emergence of C–Cl vibration (680 cm1^{-1}) in 4a . 1H^1\text{H}-NMR spectra of 4a show aromatic proton resonances at δ 7.26–8.22 ppm, with no signals for NH or OH groups, confirming successful chlorination .

Spectroscopic and Crystallographic Characterization

IR Spectroscopy:

  • C–Cl Stretch: 680 cm1^{-1} (medium intensity) .

  • Aromatic C–H: 3050–3100 cm1^{-1} .

  • C=N and C–O: 1600–1650 cm1^{-1}.

NMR Analysis:

  • 1H^1\text{H}-NMR (DMSO-d6d_6): Multiplet signals at δ 7.26–8.22 ppm integrate for 10 aromatic protons .

  • 13C^{13}\text{C}-NMR: Peaks at δ 163.9 (C=O, precursor), replaced by δ 152.1 (C–Cl) in 4a .

X-ray Diffraction:
While no crystallographic data exists for the oxazolo derivative, analogous thiazolo[4,5-d]pyrimidines exhibit monoclinic crystal systems with space group P21/cP2_1/c . The dihedral angle between phenyl rings in such structures averages 45°, suggesting moderate steric hindrance .

CompoundCell LineGI50_{50} (µM)Target Pathway
5a UO-311.2PI3K/Akt
5a NCI-H5222.5MAPK/ERK

Structure-Activity Relationships (SAR):

  • Chlorine at position 7: Critical for activity; replacement with hydroxy or methoxy groups reduces potency .

  • Phenyl groups: Enhance lipophilicity and target binding via π-π stacking.

Applications in Drug Discovery

The compound’s modular synthesis and tunable substituents make it a versatile scaffold for:

  • Kinase Inhibitors: Preferential binding to tyrosine kinases (e.g., EGFR, VEGFR) implicated in tumor angiogenesis.

  • Antimicrobial Agents: Oxazolopyrimidines exhibit moderate activity against Gram-positive bacteria, though data for this derivative remain unexplored .

  • Materials Science: Conjugated π-systems enable applications in organic semiconductors, though this area requires further study.

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